Prostaglandin F2beta tromethamine salt

Descripción general

Descripción

Prostaglandin F2beta tromethamine salt is a derivative of Prostaglandin F2beta, a biologically active lipid compound. Prostaglandins are a group of physiologically active lipid compounds derived from fatty acids, which have diverse hormone-like effects in animals. This compound is known for its increased water solubility compared to its parent compound .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of Prostaglandin F2beta tromethamine salt involves the synthesis of Prostaglandin F2beta followed by its conversion to the tromethamine salt form. The synthetic route typically involves the alkylation of alkenones with Grignard reagents in aprotic solvents in the presence of chiral auxiliaries . The methyl ester epimer is isolated by gravity silica gel chromatography, and salt formation is performed using solid tromethamine base .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chemical reactions but with optimized conditions for higher yield and purity. The use of continuous flow systems and advanced purification techniques ensures the efficient production of the compound .

Análisis De Reacciones Químicas

Types of Reactions

Prostaglandin F2beta tromethamine salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield alcohols or other reduced forms of the compound .

Aplicaciones Científicas De Investigación

Prostaglandin F2beta tromethamine salt has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying prostaglandin analogs.

Biology: The compound is used to study the physiological effects of prostaglandins on various biological systems.

Mecanismo De Acción

Prostaglandin F2beta tromethamine salt exerts its effects by interacting with specific prostaglandin receptors, primarily the FP receptor. This interaction leads to the activation of G protein-coupled signaling pathways, which mediate various physiological responses such as smooth muscle contraction, regulation of intraocular pressure, and modulation of inflammatory processes . The compound’s mechanism of action involves binding to the receptor, inducing conformational changes that activate downstream signaling cascades .

Comparación Con Compuestos Similares

Prostaglandin F2beta tromethamine salt is unique due to its increased water solubility and specific receptor selectivity. Similar compounds include:

Prostaglandin F2alpha: Another prostaglandin with similar physiological effects but different receptor selectivity.

Carboprost tromethamine: A tromethamine salt form of 15-methyl Prostaglandin F2alpha, commonly used to treat postpartum hemorrhage.

Latanoprost: A prostaglandin analog used to treat glaucoma, with different solubility and pharmacokinetic properties.

These compounds share structural similarities but differ in their specific applications, receptor selectivity, and pharmacological properties .

Actividad Biológica

Prostaglandin F2beta tromethamine salt, commonly referred to as carboprost tromethamine, is a synthetic analog of prostaglandin F2α (PGF2α). This compound has garnered significant attention due to its diverse biological activities, particularly in reproductive health and inflammatory processes. This article delves into its mechanisms of action, therapeutic applications, and relevant research findings.

Carboprost tromethamine acts primarily through the activation of the FP receptor , a subtype of G-protein-coupled receptors. Upon binding to this receptor, it initiates various intracellular signaling pathways that lead to physiological responses such as:

- Uterine Contraction : Carboprost enhances uterine contractility, making it useful in obstetric applications such as inducing labor or controlling postpartum hemorrhage (PPH) .

- Vasoconstriction : It also promotes vasoconstriction, which can be beneficial in managing bleeding .

- Inflammatory Response Modulation : PGF2α is involved in the inflammatory response and has been shown to influence pain pathways and neuroinflammatory processes .

Therapeutic Applications

Carboprost tromethamine is primarily used in the following contexts:

- Obstetrics : It is administered to induce labor or manage PPH by stimulating uterine contractions. Clinical studies have shown its efficacy in reducing blood loss during cesarean sections and after delivery .

- Gynecology : It is used for medical abortion in combination with mifepristone, enhancing the effectiveness of the procedure .

- Research Applications : The compound is utilized in laboratory settings to study prostaglandin signaling pathways and their implications in various diseases, including cancer and cardiovascular conditions .

Case Studies and Research Findings

Several studies have highlighted the biological activities and clinical implications of carboprost tromethamine:

- Uterine Contractility :

-

Breast Cancer Research :

- Research has shown that the FP receptor plays a role in breast cancer progression. Activation of this receptor by 11β-PGF2α (a metabolite of PGF2α) was found to enhance Slug expression, promoting epithelial-mesenchymal transition (EMT) in breast cancer cells. This suggests a link between prostaglandin signaling and cancer metastasis .

- Neuroprotective Potential :

Data Summary

The following table summarizes key findings regarding the biological activity and applications of carboprost tromethamine:

Propiedades

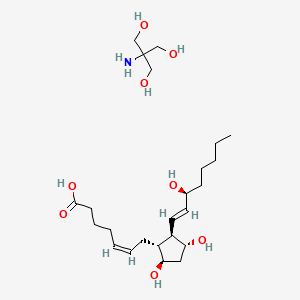

IUPAC Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol;(Z)-7-[(1R,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5.C4H11NO3/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25;5-4(1-6,2-7)3-8/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25);6-8H,1-3,5H2/b7-4-,13-12+;/t15-,16+,17+,18+,19+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYGXEHDCSOYNKY-ILQMKDCTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O.C(C(CO)(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O.C(C(CO)(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H45NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.